N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Thiazolopyrimidine derivatives, a class to which this compound belongs, have been shown to possess high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, or proteins involved in these pathways.
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that the compound may interact with its targets through a mechanism similar to that of purine analogs, which often act as competitive inhibitors of enzymes.
Biochemical Pathways
Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolopyrimidine derivatives , it can be inferred that the compound may affect pathways related to cell proliferation, bacterial growth, and inflammation.
Pharmacokinetics
A moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives , suggesting that the compound may have favorable absorption and distribution properties.
Result of Action
Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolopyrimidine derivatives , it can be inferred that the compound may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.
Action Environment
The synthesis of similar compounds has been achieved via a one-pot catalyst-free procedure at room temperature , suggesting that the compound may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds like 2,4-disubstituted thiazoles and other thiazolopyrimidine derivatives share structural similarities and exhibit comparable biological activities.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities, making them relevant for comparison.
Uniqueness
N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its biological activity and specificity towards certain molecular targets .
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-3-1-2-4-10(9)16-11(18)8-7-15-13-17(12(8)19)5-6-20-13/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIBSTCDXPYBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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